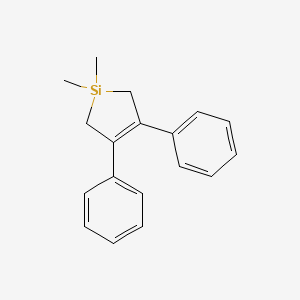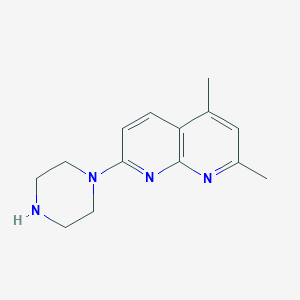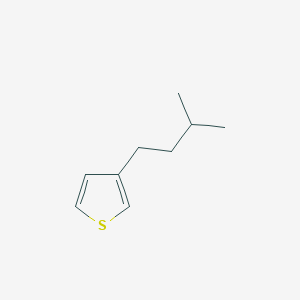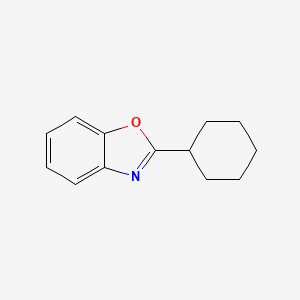
Benzoxazole, 2-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-cyclohexyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a cyclohexyl group attached at the second position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoxazole, 2-cyclohexyl- can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with cyclohexanone under acidic conditions, followed by cyclization to form the benzoxazole ring. Another method includes the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes .
Industrial Production Methods: In industrial settings, the synthesis of benzoxazole derivatives often employs solution-phase synthesis techniques. These methods typically involve the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of copper catalysts and acyl halides in the presence of a base and solvent has been reported to produce benzoxazoles efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
Benzoxazole, 2-cyclohexyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its ability to interact with biological targets.
Medicine: Benzoxazole derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of functional materials, such as dyes, optical brighteners, and polymers
Mécanisme D'action
The mechanism of action of benzoxazole, 2-cyclohexyl- involves its interaction with specific molecular targets and pathways. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions. These interactions enable the compound to modulate biological activities and exert its effects .
Comparaison Avec Des Composés Similaires
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzisoxazole: Features an isoxazole ring fused to a benzene ring.
Uniqueness: Benzoxazole, 2-cyclohexyl- is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural variation can result in different pharmacological profiles and applications compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
104462-82-0 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-cyclohexyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H15NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2 |
Clé InChI |
ZKYMHKBORYNLBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
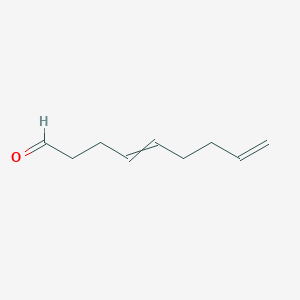
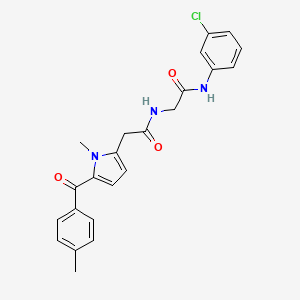
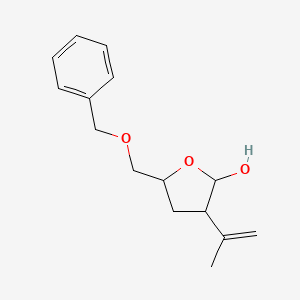
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
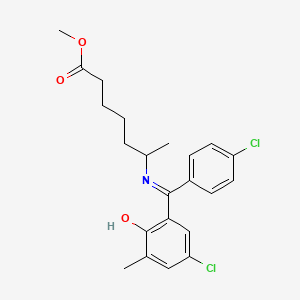

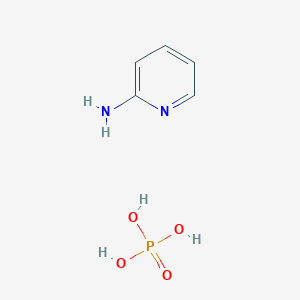
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
